Dipropan-2-yl pyridin-4-ylphosphonate
Description
Dipropan-2-yl pyridin-4-ylphosphonate is an organophosphorus compound characterized by a pyridine ring substituted at the 4-position with a phosphonate ester group, where the ester moieties are isopropyl (propan-2-yl) groups. This compound belongs to a class of phosphonates widely studied for their applications in coordination chemistry, catalysis, and medicinal chemistry due to their electronic and steric properties. The phosphonate group (–PO(OR)₂) confers stability against hydrolysis compared to phosphate esters, making it valuable in synthetic and industrial contexts .
For example, diethyl pyridin-4-ylphosphonate is prepared using iodopyridine, triethyl phosphite, sodium hydride, and dimethylformamide (DMF) under catalytic conditions, followed by purification via flash column chromatography . The compound is typically isolated as a pale-yellow oil and characterized using nuclear magnetic resonance (NMR) spectroscopy, including ¹H and ³¹P NMR .
Properties
CAS No. |
58815-96-6 |
|---|---|
Molecular Formula |
C11H18NO3P |
Molecular Weight |
243.24 g/mol |
IUPAC Name |
4-di(propan-2-yloxy)phosphorylpyridine |
InChI |
InChI=1S/C11H18NO3P/c1-9(2)14-16(13,15-10(3)4)11-5-7-12-8-6-11/h5-10H,1-4H3 |
InChI Key |
FKMZXWZCEXHILQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C1=CC=NC=C1)OC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Differences :
- The pyridine ring substitution position distinguishes this compound from dipropan-2-yl pyridin-4-ylphosphonate. The 2-position substitution in diethyl pyridin-2-ylphosphonate alters electronic properties, as the phosphonate group is ortho to the nitrogen atom, increasing steric hindrance and reducing resonance stabilization compared to the para-substituted analog.
Dimethyl Isopropylphosphonate
Structural Differences :
Physical Properties :
- Dimethyl isopropylphosphonate is a colorless liquid (boiling point: ~90°C at reduced pressure), contrasting with the oily consistency of pyridinyl phosphonates. Its simpler structure enhances volatility but limits thermal stability.
Data Table: Comparative Analysis of Phosphonate Derivatives
Research Findings and Key Insights
- Substitution Position Effects : The 4-position pyridinyl phosphonates exhibit higher resonance stabilization and lower ³¹P NMR chemical shifts compared to 2-position analogs, indicating reduced deshielding of the phosphorus atom .
- Ester Group Influence: Larger ester groups (e.g., isopropyl vs.
- Synthetic Versatility : Sodium hydride in DMF is a common base for deprotonation in phosphonate syntheses, though alternative catalysts (e.g., transition metals) are absent in the reviewed methodologies .
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